![molecular formula C12H10FN3O3 B5235958 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)
3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazolidinone family and has a unique chemical structure that makes it a promising candidate for research in the pharmaceutical and biomedical fields.
Mechanism of Action
The mechanism of action of 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one have been studied extensively in vitro and in vivo. This compound has been found to exhibit low toxicity and has a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various bacterial infections. Additionally, this compound has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of this compound is its relatively low solubility, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one. One potential direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic activity. Finally, the potential applications of this compound in other fields, such as agriculture and environmental science, should also be explored.
Synthesis Methods
The synthesis of 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-2-methyl-1-propanol to form the oxazolidinone ring.
Scientific Research Applications
The unique chemical structure of 3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one makes it a promising candidate for research in the pharmaceutical and biomedical fields. This compound has been found to exhibit antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. Additionally, this compound has also been found to exhibit antitumor activity against various cancer cell lines.
properties
IUPAC Name |
3-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-9-3-1-2-8(6-9)11-14-10(19-15-11)7-16-4-5-18-12(16)17/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKOAIIYODHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=NC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

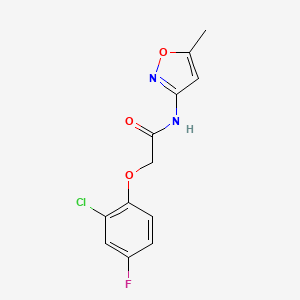
![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)
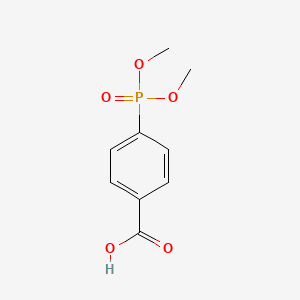
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)
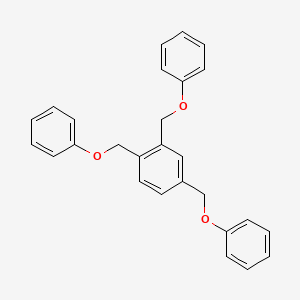
![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
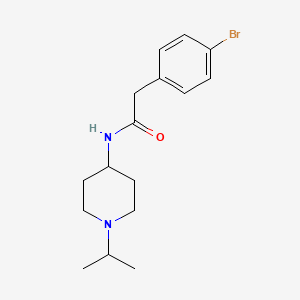
![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)
![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)
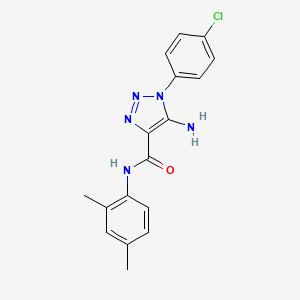
![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)